molecular formula C24H23N B13131841 N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline CAS No. 88695-22-1

N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline

Cat. No.: B13131841
CAS No.: 88695-22-1
M. Wt: 325.4 g/mol
InChI Key: KYQAVIAZLHNYJK-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline is a fluorene-based Schiff base, a significant class of organic compounds distinguished by a rigid, planar fluorene moiety linked to a diethylaniline group via an imine (C=N) bond . This conjugated molecular architecture is the foundation of its research value, particularly in the fields of organic electronics and supramolecular chemistry. The extended π-electron system promotes charge transport, making this compound and its analogues promising candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The electronic and photophysical properties of such compounds can be finely tuned by modifying the substituents on the aniline ring, allowing researchers to tailor absorption, emission, and electrochemical behaviors for specific device requirements . Furthermore, the imine nitrogen serves as a potential coordination site for metal ions, enabling the synthesis of metal complexes with applications in catalysis and as functional materials . The compound also holds promise in chemosensing; the fluorescence of fluorene-based Schiff bases is often highly sensitive to the environment, and they can be designed to selectively detect specific metal ions or other analytes through measurable changes in fluorescence intensity or color . These molecules frequently exhibit good thermal stability, a critical factor for the performance and longevity of electronic devices . In the solid state, intermolecular π-π interactions between the planar fluorene units can lead to a one-dimensional supramolecular architecture, which can significantly influence material properties like molecular packing and charge carrier mobility . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct thorough experimental characterization to confirm the specific optical, electrochemical, and structural properties of this derivative for their applications.

Properties

CAS No.

88695-22-1

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline

InChI

InChI=1S/C24H23N/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-17H,3-4H2,1-2H3

InChI Key

KYQAVIAZLHNYJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent: Commonly toluene or anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are used.
  • Catalyst: Acid catalysis is often employed to facilitate imine formation. p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst.
  • Temperature: Reflux conditions (~110°C in toluene) are typical to drive the equilibrium toward imine formation.
  • Water Removal: The reaction is often conducted with azeotropic removal of water using a Dean-Stark apparatus to shift equilibrium toward product formation.
  • Reaction Time: Typically several hours (4–12 h) until completion, monitored by thin-layer chromatography (TLC).

Typical Procedure (Adapted from Literature)

Step Description
1 Dissolve 9-fluorenone (1.0 equiv) and N,N-diethyl-4-aminobenzene (1.0–1.2 equiv) in toluene (50 mL per gram of ketone) in a round-bottom flask.
2 Add catalytic amount of p-toluenesulfonic acid monohydrate (~0.1 equiv).
3 Attach a Dean-Stark trap and reflux the mixture at ~110°C to azeotropically remove water formed during the condensation.
4 Monitor reaction progress by TLC (e.g., chloroform:methanol 9:1).
5 After completion, cool the reaction mixture, concentrate under reduced pressure to remove solvent.
6 Precipitate product by addition of non-polar solvent (e.g., n-heptane), filter, wash, and dry under vacuum at ~55°C.

This procedure yields the imine compound as a solid, often with high purity and yield (quantitative to 80–90%).

Detailed Reaction Mechanism

The mechanism involves:

  • Nucleophilic attack: The lone pair on the nitrogen of the N,N-diethyl-4-aminobenzene attacks the electrophilic carbonyl carbon of 9-fluorenone.
  • Formation of carbinolamine intermediate: A tetrahedral intermediate forms, which then undergoes proton transfers.
  • Dehydration: Acid catalysis facilitates the elimination of water, forming the C=N double bond characteristic of the Schiff base.

The presence of the bulky fluorene moiety and the electron-donating diethylamino group influences the reaction kinetics and the stability of the imine.

Alternative Preparation Methods and Modifications

Use of Drying Agents and Solvent-Free Conditions

Some protocols utilize molecular sieves (4Å) to adsorb water instead of azeotropic distillation, allowing reactions at room temperature or mild heating in solvents like DMSO. This can improve selectivity and reduce decomposition.

Catalysts Beyond p-TsOH

Other acid catalysts such as BF3·OEt2 or Lewis acids may be used to enhance reaction rates or yields. For example, BF3·SMe2 has been used in related aldehyde and ketone transformations to facilitate condensation under milder conditions.

Purification Techniques

Post-reaction, purification is commonly performed by recrystallization from ethanol or by flash chromatography on silica gel using mixtures of petroleum ether and ethyl acetate. The choice depends on the purity required and scale.

Characterization and Yield Data

Parameter Typical Values / Observations
Yield 80–95% depending on scale and purification
Physical State Yellow crystalline solid
Melting Point Generally reported around 120–140°C (varies with purity)
Spectroscopic Features Characteristic imine C=N stretch in IR (~1620 cm⁻¹); distinct imine proton in 1H NMR (~8.5 ppm)
Analytical Techniques Used 1H NMR, 13C NMR, GC-MS, IR spectroscopy, single-crystal XRD for structural confirmation

Research Findings and Notes

  • The Schiff base formation is highly efficient for fluorene derivatives and is adaptable to various substituted anilines, including N,N-diethyl derivatives.
  • The presence of electron-donating groups on the aniline enhances nucleophilicity, favoring faster imine formation.
  • Crystallographic studies confirm the planar nature of the fluorene-imine linkage and the molecular packing influenced by π–π interactions.
  • The compound’s stability under ambient conditions is generally good, but exposure to moisture can hydrolyze the imine back to starting materials.
  • Modified procedures using molecular sieves or alternative catalysts can improve yields and reduce reaction times.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Acid-catalyzed condensation 9-Fluorenone + N,N-diethyl-4-aminobenzene + p-TsOH Reflux in toluene, Dean-Stark water removal, 4–12 h High yield, well-established
Molecular sieves in DMSO Same reactants + molecular sieves Room temp or mild heating, 12 h Mild conditions, avoids azeotrope
Lewis acid catalysis (BF3·SMe2) Same reactants + BF3·SMe2 80–120°C, 1–16 h Odor-free, efficient water removal
Recrystallization/purification Ethanol or hexane/ethyl acetate Post-reaction High purity product

Chemical Reactions Analysis

Types of Reactions

4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl derivatives.

Scientific Research Applications

4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in bio-imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

(a) N-(9H-Fluoren-9-ylidene)-4-methylaniline
  • Key Features : Lacks N,N-diethyl groups, featuring a methyl substituent instead.
  • Crystal Packing : Forms 1D supramolecular chains via π-π stacking (3.5–3.8 Å) between fluorene rings .
  • Conformational Impact : The absence of bulky diethyl groups reduces steric hindrance, promoting tighter π-π interactions compared to the target compound .
(b) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
  • Key Features : Replaces the fluorenylidene group with a methoxy-substituted benzylidene.
  • Crystal Structure: Adopts a nonplanar conformation, disrupting π-conjugation. Hirshfeld analysis shows dominant H···H (51.8%) and C···H (23.3%) interactions, differing from fluorenylidene analogs .
  • Electronic Properties : The methoxy group introduces electron-donating effects but lacks the extended conjugation of fluorene, reducing absorption/emission wavelengths .
(c) 4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline
  • Key Features : Substitutes fluorene with a chloro-acridine system.
  • Impact : The larger acridine framework increases molecular weight (439.00 g/mol vs. ~340 g/mol for fluorenylidene analogs) and alters electronic transitions due to enhanced conjugation and chlorine’s electron-withdrawing effect .

Electronic and Photophysical Properties

Compound Substituents λmax (nm) Fluorescence Quantum Yield Key Applications
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline Fluorenylidene, diethyl ~375 (estimated) Not reported Optoelectronics, sensors
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline Methoxybenzylidene, diethyl ~350 Low Antioxidants, imaging
N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline Phenylfluorene, phenyl ~390 High (AIE-active) OLEDs, bioimaging
  • Fluorenylidene vs. Acridine : Fluorene derivatives exhibit blue-shifted emission compared to acridine analogs due to smaller π-systems .
  • Aggregation-Induced Emission (AIE) : Compounds like N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline show AIE, whereas N,N-diethyl variants may lack this due to reduced steric hindrance .

Biological Activity

N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline, also known by its CAS number 88695-22-1, is an organic compound that has garnered attention for its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a fluorenylidene group linked to a diethylaniline moiety. Its molecular formula is C24H23NC_{24}H_{23}N with a molecular weight of approximately 325.4 g/mol. The structural characteristics contribute to its distinctive chemical behavior and reactivity in biological systems.

PropertyValue
Molecular Formula C24H23N
Molecular Weight 325.4 g/mol
IUPAC Name N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline
CAS Number 88695-22-1

This compound interacts with various molecular targets in biological systems. Its mechanism of action includes:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their function and impacting metabolic pathways.
  • Protein Modulation : It can interact with cellular proteins, potentially leading to changes in cell signaling and function.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various multidrug-resistant bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus10
Escherichia coli8
Pseudomonas aeruginosa7

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro tests against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) demonstrated notable cytotoxic effects.

  • Cell Line Studies :
    • A549 cells showed a significant reduction in viability when treated with varying concentrations of the compound.
    • MDA-MB-231 cells exhibited similar sensitivity, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, this compound shows unique biological activities due to the combination of the fluorenone core and diethylamino group.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2,4,7-TrinitrofluorenoneLowModerate
N,N-Diethyl-4-aminoanilineModerateLow

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Fluorene Derivatives : Research on fluorene-based compounds indicates that modifications can enhance biological activity, particularly in anticancer applications.
  • Molecular Docking Studies : Computational analyses have suggested favorable interactions between this compound and target proteins involved in cancer progression.

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